Cas no 1805103-03-0 (4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid)

4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethylthio (–SCF₃) and cyano (–CN) functional groups, which enhance reactivity in cross-coupling and nucleophilic substitution reactions. The bromo substituent provides a handle for further derivatization via metal-catalyzed couplings, while the acetic acid moiety offers solubility and compatibility with carboxylate-based transformations. This compound is useful in pharmaceutical and agrochemical research, where the trifluoromethylthio group is prized for its lipophilicity and metabolic stability. Its well-defined structure and functional group diversity make it a valuable building block for designing bioactive molecules and advanced materials.
4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid structure
1805103-03-0 structure
Product name:4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid
CAS No:1805103-03-0
MF:C10H5BrF3NO2S
MW:340.116410970688
CID:4973293

4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid
    • Inchi: 1S/C10H5BrF3NO2S/c11-9-6(4-15)1-5(3-8(16)17)2-7(9)18-10(12,13)14/h1-2H,3H2,(H,16,17)
    • InChI Key: MJKFZEZIMZWRBY-UHFFFAOYSA-N
    • SMILES: BrC1C(C#N)=CC(=CC=1SC(F)(F)F)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 368
  • XLogP3: 3.5
  • Topological Polar Surface Area: 86.4

4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013021943-250mg
4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid
1805103-03-0 97%
250mg
494.40 USD 2021-06-24
Alichem
A013021943-1g
4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid
1805103-03-0 97%
1g
1,579.40 USD 2021-06-24
Alichem
A013021943-500mg
4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid
1805103-03-0 97%
500mg
815.00 USD 2021-06-24

Additional information on 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid

Research Briefing on 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid (CAS: 1805103-03-0)

In recent years, the compound 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid (CAS: 1805103-03-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethylthio and cyano functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anti-inflammatory agents. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route involving the bromination of 3-cyano-5-(trifluoromethylthio)phenylacetic acid, followed by purification via recrystallization. This method achieved a yield of 78% with a purity exceeding 99%, making it suitable for large-scale production. The compound's structural integrity was confirmed using NMR spectroscopy and high-resolution mass spectrometry, ensuring its suitability for further biological evaluation.

Biological studies have revealed that 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. In vitro assays demonstrated an IC50 value of 0.45 μM, significantly lower than that of traditional COX-2 inhibitors such as celecoxib. Molecular docking simulations suggest that the compound's trifluoromethylthio group forms strong hydrophobic interactions with the enzyme's active site, while the cyano group enhances binding affinity through hydrogen bonding. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters.

In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential as an anticancer agent. A 2023 study in Cancer Research reported that 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid induces apoptosis in colorectal cancer cells by modulating the PI3K/AKT signaling pathway. The compound demonstrated selective cytotoxicity towards cancer cells, with minimal effects on normal cells, suggesting a favorable safety profile. Further investigations are underway to evaluate its efficacy in animal models and to explore combination therapies with existing chemotherapeutic agents.

Despite these promising results, challenges remain in the clinical translation of 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of sustained-release formulations. Additionally, its solubility in aqueous media is limited, which may affect bioavailability. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these issues, as highlighted in a 2024 review article in Advanced Drug Delivery Reviews.

In conclusion, 4-Bromo-3-cyano-5-(trifluoromethylthio)phenylacetic acid (CAS: 1805103-03-0) represents a promising candidate for the development of novel therapeutics targeting inflammation and cancer. Its unique chemical structure and potent biological activity make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical trials. The compound's potential to address unmet medical needs underscores the importance of continued investment in its development.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD